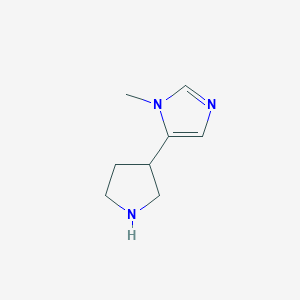
2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of phenethylamines. This compound features a bromine atom and two methoxy groups attached to a benzene ring, along with an amino group and a hydroxyl group on the ethan-1-ol chain. It is known for its potential psychoactive properties and has been studied for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the use of the Delépine reaction, where the α-brominated intermediate is reacted with hexamethylenetetramine to afford the primary amine . This method typically involves the following steps:
Bromination: The starting material, 4-bromo-2,5-dimethoxybenzaldehyde, undergoes bromination to introduce the bromine atom.
Grignard Reaction: The brominated intermediate is then subjected to a Grignard reaction using methylmagnesium bromide.
Oxidation: The resulting product is oxidized using pyridinium chlorochromate (PCC) to form the ketone.
Delépine Reaction: The ketone is then reacted with hexamethylenetetramine, followed by acid hydrolysis to yield the desired amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol has been studied for various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s potential psychoactive properties make it a subject of interest in neurochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, modulating the release of serotonin in the brain. This interaction is thought to contribute to its psychoactive effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B): A well-known psychoactive compound with similar structural features.
4-Bromo-2,5-dimethoxyphenethylamine: Another compound with similar functional groups and potential psychoactive properties.
Uniqueness
2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol is unique due to its specific combination of functional groups, which may result in distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H14BrNO3 |
|---|---|
Peso molecular |
276.13 g/mol |
Nombre IUPAC |
2-amino-2-(2-bromo-4,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14BrNO3/c1-14-9-3-6(8(12)5-13)7(11)4-10(9)15-2/h3-4,8,13H,5,12H2,1-2H3 |
Clave InChI |
XKDHZTDZZNWGEX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(CO)N)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


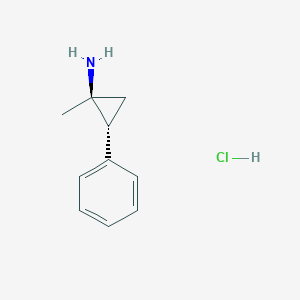


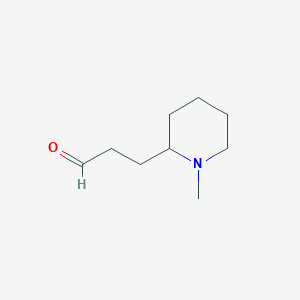
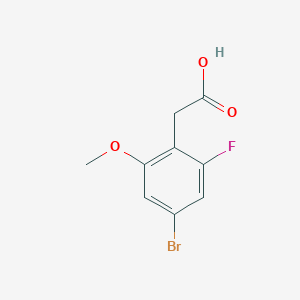
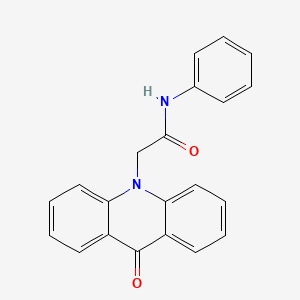
![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(6R,9S,15S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13587564.png)
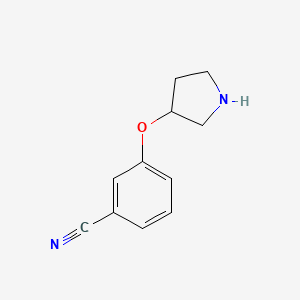
![3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13587576.png)
![3-[3-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13587583.png)
![6a-(Aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one,trifluoroaceticacid](/img/structure/B13587593.png)
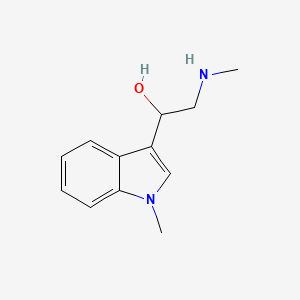
![3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13587604.png)
